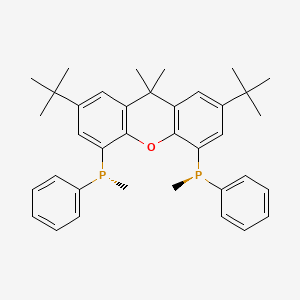
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane is a complex organophosphorus compound. It is known for its unique structure, which includes bulky tert-butyl groups and a xanthene backbone. This compound is often used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane typically involves multiple steps. One common method includes the reaction of 2,7-ditert-butyl-9,9-dimethylxanthene with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, ®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis.
Biology
The compound is studied for its potential biological activities. Its derivatives are explored for their interactions with biological molecules and potential therapeutic applications.
Medicine
In medicine, research is ongoing to explore its potential as a drug delivery agent or as a part of therapeutic compounds.
Industry
Industrially, the compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of ®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane involves its ability to form stable complexes with metals. These complexes can catalyze various chemical reactions by providing a favorable environment for the reactants. The bulky tert-butyl groups help in stabilizing the complex and preventing unwanted side reactions.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand with three phenyl groups.
Xantphos: A xanthene-based ligand with two diphenylphosphino groups.
DPEphos: A bisphosphine ligand with a diphenyl ether backbone.
Uniqueness
®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane is unique due to its bulky tert-butyl groups and the xanthene backbone, which provide steric hindrance and stability to the metal complexes. This makes it particularly useful in reactions where selectivity and stability are crucial.
属性
分子式 |
C37H44OP2 |
|---|---|
分子量 |
566.7 g/mol |
IUPAC 名称 |
(R)-[2,7-ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane |
InChI |
InChI=1S/C37H44OP2/c1-35(2,3)25-21-29-33(31(23-25)39(9)27-17-13-11-14-18-27)38-34-30(37(29,7)8)22-26(36(4,5)6)24-32(34)40(10)28-19-15-12-16-20-28/h11-24H,1-10H3/t39-,40-/m1/s1 |
InChI 键 |
AZVDMBQYJRQDHH-XRSDMRJBSA-N |
SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)P(C)C3=CC=CC=C3)OC4=C1C=C(C=C4P(C)C5=CC=CC=C5)C(C)(C)C)C |
手性 SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)[P@](C)C3=CC=CC=C3)OC4=C1C=C(C=C4[P@](C)C5=CC=CC=C5)C(C)(C)C)C |
规范 SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)P(C)C3=CC=CC=C3)OC4=C1C=C(C=C4P(C)C5=CC=CC=C5)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















